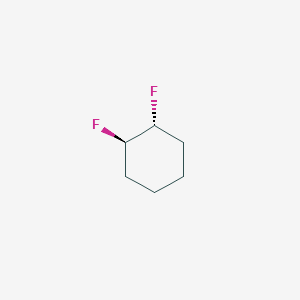
(1R,2R)-1,2-Difluorocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2-Difluorocyclohexane is a chiral organic compound with the molecular formula C6H10F2 It is a stereoisomer of difluorocyclohexane, where the two fluorine atoms are attached to the first and second carbon atoms in a trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1,2-Difluorocyclohexane typically involves the fluorination of cyclohexane derivatives. One common method is the diastereoselective fluorination of cyclohexene using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective addition of fluorine atoms to the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process typically includes steps such as purification and separation to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1R,2R)-1,2-Difluorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different substituents.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions can yield various cyclohexane derivatives with different functional groups.
- Reduction reactions typically produce cyclohexane.
- Oxidation reactions can form cyclohexanone or other oxidized products.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1,2-Difluorocyclohexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R,2R)-1,2-Difluorocyclohexane involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong bonds with other atoms, influencing the compound’s reactivity and interactions. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.
Vergleich Mit ähnlichen Verbindungen
(1S,2S)-1,2-Difluorocyclohexane: The enantiomer of (1R,2R)-1,2-Difluorocyclohexane with similar chemical properties but different spatial arrangement.
1,2-Dichlorocyclohexane: A similar compound with chlorine atoms instead of fluorine.
1,2-Dibromocyclohexane: A compound with bromine atoms in place of fluorine.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
38706-73-9 |
|---|---|
Molekularformel |
C6H10F2 |
Molekulargewicht |
120.14 g/mol |
IUPAC-Name |
(1R,2R)-1,2-difluorocyclohexane |
InChI |
InChI=1S/C6H10F2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
NCXCQVXHPRBRBW-PHDIDXHHSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)F)F |
Kanonische SMILES |
C1CCC(C(C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


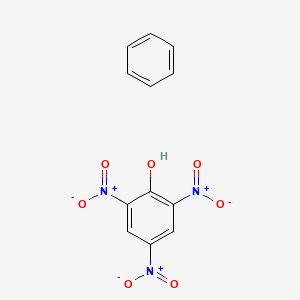
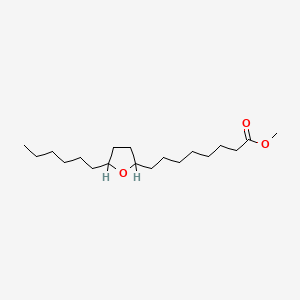
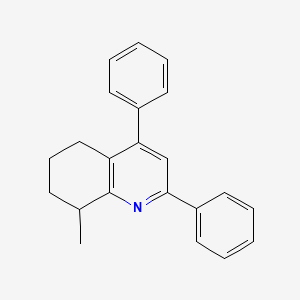

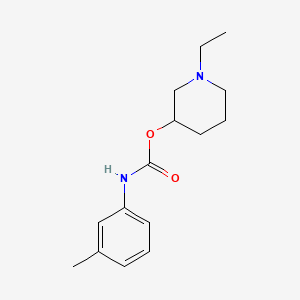
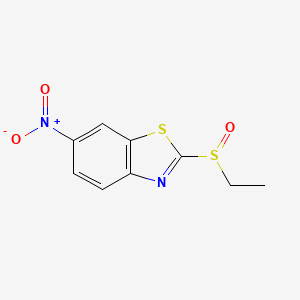
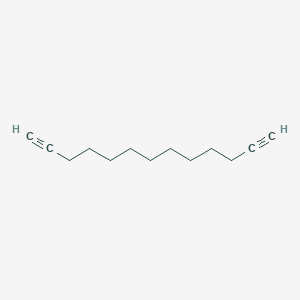
![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![1-Chloro-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14676765.png)
![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
![7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene](/img/structure/B14676768.png)
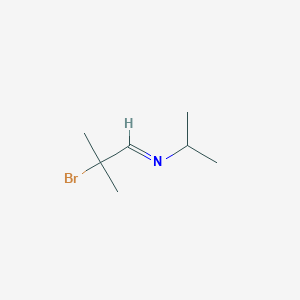
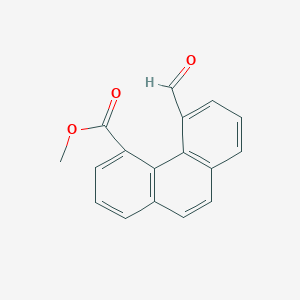
![2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine](/img/structure/B14676792.png)
